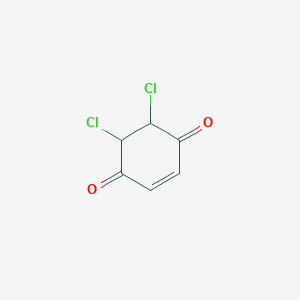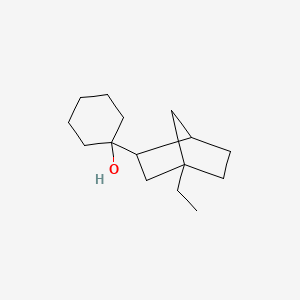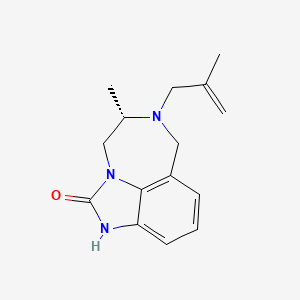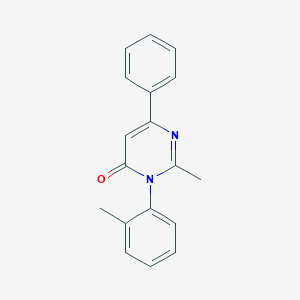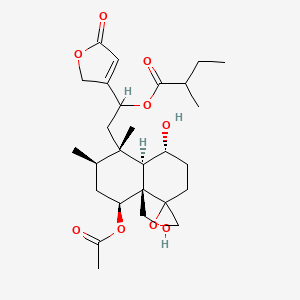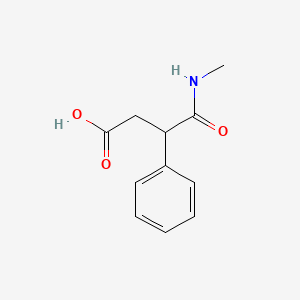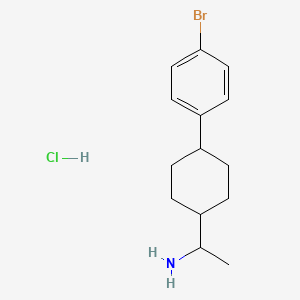
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride is a chemical compound that belongs to the class of substituted cyclohexylamines. This compound is characterized by the presence of a bromophenyl group attached to a cyclohexane ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylcyclohexane, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Alkylation: The brominated phenylcyclohexane is then subjected to alkylation using a suitable alkylating agent to introduce the alpha-methyl group.
Amination: The alkylated product is then reacted with an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenylcyclohexane derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenylcyclohexane derivatives.
Substitution: Formation of substituted phenylcyclohexane derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-cyclohexanemethylamine hydrochloride: Lacks the alpha-methyl group.
4-(4-Chlorophenyl)-alpha-methylcyclohexanemethylamine hydrochloride: Contains a chlorine atom instead of a bromine atom.
4-(4-Fluorophenyl)-alpha-methylcyclohexanemethylamine hydrochloride: Contains a fluorine atom instead of a bromine atom.
Uniqueness
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The alpha-methyl group also adds to its distinct chemical properties, making it different from other similar compounds.
Propriétés
Numéro CAS |
113524-38-2 |
|---|---|
Formule moléculaire |
C14H21BrClN |
Poids moléculaire |
318.68 g/mol |
Nom IUPAC |
1-[4-(4-bromophenyl)cyclohexyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H20BrN.ClH/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13;/h6-12H,2-5,16H2,1H3;1H |
Clé InChI |
ZUZZZOFENQFNRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(CC1)C2=CC=C(C=C2)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
